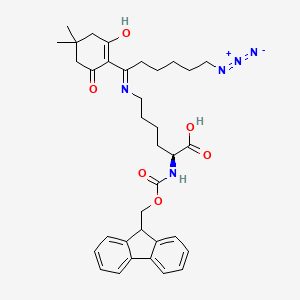
Biotin-PEG(4)-SS-Azide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Biotin-PEG(4)-SS-Azide is a compound that combines biotin, polyethylene glycol (PEG), and azide functionalities. Biotin is a naturally occurring vitamin that binds with high affinity to avidin and streptavidin proteins. The PEG spacer arm imparts water solubility, and the azide group allows for bioorthogonal reactions, making this compound highly versatile for various biochemical applications .
準備方法
Synthetic Routes and Reaction Conditions
Biotin-PEG(4)-SS-Azide can be synthesized through a series of chemical reactions involving the conjugation of biotin, PEG, and azide groups. One common method involves the reaction of biotin-NHS ester with 11-azido-3,6,9-trioxaundecan-1-amine to form this compound . The reaction typically occurs in anhydrous solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) under mild conditions.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using automated reactors and stringent quality control measures. The process includes purification steps such as high-performance liquid chromatography (HPLC) to ensure the compound’s purity and consistency .
化学反応の分析
Types of Reactions
Biotin-PEG(4)-SS-Azide undergoes various chemical reactions, including:
Common Reagents and Conditions
CuAAC: Copper sulfate and sodium ascorbate are commonly used in CuAAC reactions.
SPAAC: Cyclooctyne derivatives are used for copper-free click reactions.
Reduction: DTT or TCEP in aqueous buffers at neutral pH.
Major Products Formed
Click Reactions: Formation of triazole-linked biotinylated products.
Reduction: Formation of biotin-PEG-thiol derivatives.
科学的研究の応用
Biotin-PEG(4)-SS-Azide has a wide range of applications in scientific research:
Chemistry: Used in click chemistry for the bioconjugation of biomolecules.
Biology: Facilitates the labeling and detection of proteins, nucleic acids, and other biomolecules.
Medicine: Employed in drug delivery systems and diagnostic assays.
Industry: Utilized in the development of biosensors and biointerfaces.
作用機序
Biotin-PEG(4)-SS-Azide exerts its effects through the high-affinity binding of biotin to avidin or streptavidin, enabling the capture and detection of biotinylated molecules. The PEG spacer arm enhances solubility and reduces steric hindrance, while the azide group allows for bioorthogonal click reactions .
類似化合物との比較
Similar Compounds
Biotin-PEG(4)-NHS Ester: Similar in structure but lacks the azide group, limiting its use in click chemistry.
Biotin-PEG(4)-Hydrazide: Contains a hydrazide group instead of azide, used for labeling carbohydrates.
Uniqueness
Biotin-PEG(4)-SS-Azide’s unique combination of biotin, PEG, and azide functionalities makes it highly versatile for various applications, particularly in bioorthogonal chemistry and bioconjugation .
特性
IUPAC Name |
5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[2-[2-[2-[2-[3-[2-(3-azidopropyldisulfanyl)ethylamino]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethyl]pentanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H47N7O7S3/c27-33-30-7-3-18-42-43-19-9-29-24(35)6-10-37-12-14-39-16-17-40-15-13-38-11-8-28-23(34)5-2-1-4-22-25-21(20-41-22)31-26(36)32-25/h21-22,25H,1-20H2,(H,28,34)(H,29,35)(H2,31,32,36)/t21-,22-,25-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCOXNPZRTQAPGU-HWBMXIPRSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(C(S1)CCCCC(=O)NCCOCCOCCOCCOCCC(=O)NCCSSCCCN=[N+]=[N-])NC(=O)N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]2[C@@H]([C@@H](S1)CCCCC(=O)NCCOCCOCCOCCOCCC(=O)NCCSSCCCN=[N+]=[N-])NC(=O)N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H47N7O7S3 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
665.9 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![1-[6-(4-Trifluoromethyl-phenoxy)-pyridin-3-yl]-ethanone, 95%](/img/structure/B6288390.png)








